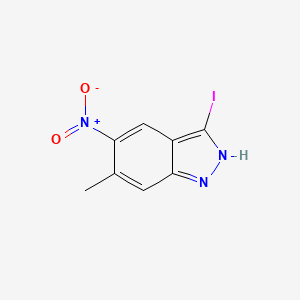

3-Iodo-6-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRBFGNXSMPUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646663 | |

| Record name | 3-Iodo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-55-4 | |

| Record name | 3-Iodo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS No. 1000343-55-4). This substituted indazole is a key heterocyclic building block utilized in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Core Chemical Properties

This compound is a structurally specific organic compound featuring an indazole core with three critical substituents: an iodine atom at the C3 position, a nitro group at the C5 position, and a methyl group at the C6 position.[1] This combination of functional groups makes it a versatile intermediate for further chemical elaboration. While specific experimental data such as melting and boiling points are not widely published, its fundamental properties have been established.

Table 1: General and Computed Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000343-55-4 | [1] |

| Molecular Formula | C₈H₆IN₃O₂ | [2] |

| Molecular Weight | 303.06 g/mol | [1] |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of this compound, allowing for the unambiguous confirmation of its substitution pattern against other potential isomers.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The electronic effects of the iodo, nitro, and methyl substituents heavily influence the chemical shifts.[1] The proton at the C4 position is anticipated to appear as a doublet, as is the proton at C7. The methyl group protons at the C6 position would characteristically present as a singlet.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides further confirmation of the molecular structure, with chemical shifts being sensitive to the electronic environment created by the substituents.[1]

Synthesis and Reactivity

The synthesis of this compound requires a regioselective approach to ensure the correct placement of substituents on the indazole ring.[1] The general synthetic logic involves a two-step process starting from 6-methyl-1H-indazole.

Experimental Protocols

Protocol 1: Representative Synthesis of 3-Iodo-6-nitro-indazole (Precursor Analogue)

This protocol, adapted from patent literature, describes the iodination of 6-nitroindazole and serves as a model for the iodination step in the synthesis of the title compound.[3]

-

Reaction Setup : To a solution of 6-nitroindazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K₂CO₃).

-

Iodination : Add iodine (I₂) to the mixture.

-

Reaction Conditions : Stir the reaction mixture at an appropriate temperature (e.g., room temperature to moderate heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification : Upon completion, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography to yield 3-iodo-6-nitro-indazole.

Utility in Cross-Coupling Reactions

The iodine atom at the C3 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from this versatile building block.[1]

-

Suzuki-Miyaura Coupling : The reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or alkyl groups at the C3 position.

-

Heck Coupling : Palladium-catalyzed reaction with alkenes enables the formation of a new carbon-carbon bond, yielding 3-alkenyl-substituted indazoles. A Heck reaction between a related compound, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, and 2-vinyl pyridine has been documented.[3]

Applications in Medicinal Chemistry

Derivatives of this compound have been explored for their potential as kinase inhibitors, a critical class of molecules in cancer therapy.[1] The indazole scaffold is a common feature in many kinase inhibitors, and the functional groups on this specific compound allow for synthetic diversification to target the ATP-binding sites of various kinases. For example, related indazole-based compounds have been investigated as inhibitors of key signaling proteins like ERK, c-Met, and FLT3, which are often dysregulated in cancers.[4][5][6] The subsequent reduction of the nitro group to an amine provides another reactive handle for building more complex, biologically active molecules.[1]

References

- 1. This compound | 1000343-55-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS: 1000343-55-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-6-methyl-5-nitro-1H-indazole, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines synthetic and experimental protocols, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Properties

This compound is a substituted indazole with the molecular formula C₈H₆IN₃O₂ and a molecular weight of 303.06 g/mol .[1] Its structure is characterized by an indazole core functionalized with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.[1] This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex heterocyclic molecules.[1]

| Property | Value | Reference |

| CAS Number | 1000343-55-4 | [1] |

| Molecular Formula | C₈H₆IN₃O₂ | [1] |

| Molecular Weight | 303.06 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [2] |

| Storage | Store in a cool, dry, dark place |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (DMSO-d₆) | ~13.0-14.0 ppm (N-H), ~8.8 ppm (H-4), ~7.9 ppm (H-7), ~2.7 ppm (C₆-CH₃) |

| ¹³C NMR (DMSO-d₆) | ~142 ppm (C3a), ~141 ppm (C5), ~125 ppm (C6), ~120 ppm (C4), ~112 ppm (C7), ~90 ppm (C3), ~17 ppm (C₆-CH₃) |

| Mass Spectrometry | Expected [M+H]⁺ Peak (m/z): 303.95775 |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The general strategy involves the nitration of a 6-methyl-1H-indazole precursor followed by iodination at the C3 position.

General Synthetic Pathway

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for similar compounds. Researchers should optimize conditions for their specific needs.

Step 1: Nitration of 6-Methyl-1H-indazole

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 6-methyl-1H-indazole in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-methyl-5-nitro-1H-indazole.

Step 2: Iodination of 6-Methyl-5-nitro-1H-indazole

-

Reaction Setup: Dissolve 6-methyl-5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).[3]

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution.[3]

-

Iodinating Agent Addition: Add a solution of iodine (I₂) in DMF dropwise to the mixture.[3]

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product may precipitate or require extraction with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] The iodine atom at the C3 position serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds.[3]

Role as a Precursor for Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. By modifying the 3-position of the indazole ring, researchers can synthesize libraries of compounds to screen against various kinases. The 5-nitro group can be reduced to an amino group, providing another point for diversification.[1]

Caption: Workflow for generating kinase inhibitor libraries.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Derivatives of 3-amino-1H-indazole have been shown to target and inhibit components of this pathway.[4] this compound serves as a key precursor to these 3-amino-indazole derivatives through the reduction of the nitro group.

Caption: The PI3K/AKT/mTOR pathway and potential inhibition by indazole derivatives.

Safety and Handling

Detailed safety information for this compound is not extensively published. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility as a precursor for kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, makes it a compound of significant interest to researchers in the field of drug discovery and development. The synthetic routes and experimental frameworks provided in this guide offer a foundation for further exploration and optimization of its use in medicinal chemistry.

References

- 1. This compound | 1000343-55-4 | Benchchem [benchchem.com]

- 2. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a substituted indazole that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of iodo, methyl, and nitro functional groups on the indazole core makes it a versatile precursor for the synthesis of more complex heterocyclic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the utility of this compound as an intermediate in the development of potential therapeutic agents, particularly kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a fused benzene and pyrazole ring system. The key substituents that dictate its chemical reactivity and potential biological activity are an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1000343-55-4 | [1] |

| Molecular Formula | C₈H₆IN₃O₂ | [1] |

| Molecular Weight | 303.06 g/mol | [1] |

| Appearance | Expected to be a solid | |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆ [1]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~13.0 - 14.0 | - |

| H-4 | ~8.8 | ~120 |

| H-7 | ~7.9 | ~112 |

| C6-CH₃ | ~2.7 | ~17 |

| C3 | - | ~90 |

| C3a | - | ~142 |

| C4 | - | ~120 |

| C5 | - | ~141 |

| C6 | - | ~125 |

| C7 | - | ~112 |

Note: These are predicted values and may differ from experimental results.[1]

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass for C₈H₆IN₃O₂ is 302.9505 g/mol , which would be observed as the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.[1]

Crystallographic Data

A crystal structure for this compound is not publicly available. However, the crystal structure of the closely related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[2] It is expected that this compound would adopt a similar planar conformation.

Synthesis and Reactivity

The synthesis of this compound requires careful regioselective control of electrophilic substitution reactions on the indazole ring. The methyl group at the C6-position directs nitration to the C5-position.[1]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 2.2.1: Nitration of 6-Methyl-1H-indazole

-

To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-5-nitro-1H-indazole.

Protocol 2.2.2: Iodination of 6-Methyl-5-nitro-1H-indazole [1]

-

To a solution of 6-methyl-5-nitro-1H-indazole in a suitable solvent such as trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

-

The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford this compound.

Subsequent Derivatization

The presence of the iodine atom at the C3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[1][3] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

Caption: Key reactions for the derivatization of this compound.

Protocol 2.3.1: Reduction of the Nitro Group [1][3]

-

To a suspension of this compound in a mixture of ethanol and water, ammonium chloride and iron powder are added.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated.

-

The residue is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 5-amino-3-iodo-6-methyl-1H-indazole.

Applications in Drug Discovery

Derivatives of substituted indazoles are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound have been investigated as potential kinase inhibitors.[1] The C3-position, functionalized through cross-coupling reactions, allows for the introduction of various substituents that can interact with the ATP-binding pocket of kinases.

Caption: A generalized signaling pathway illustrating the mechanism of action for an indazole-based kinase inhibitor.

Other Therapeutic Areas

In addition to oncology, substituted indazoles have shown promise in other therapeutic areas. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity.[4] This suggests that the 6-nitro-indazole scaffold, present in the title compound, could be a valuable starting point for the development of novel anti-infective agents.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined reactivity allows for the regioselective introduction of substituents, making it a valuable tool for building molecular complexity. The demonstrated potential of its derivatives as kinase inhibitors and in other therapeutic areas underscores its significance for researchers in drug discovery and development. The protocols and data compiled in this guide are intended to support and facilitate the further exploration and application of this versatile molecule.

References

- 1. This compound | 1000343-55-4 | Benchchem [benchchem.com]

- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to the novel heterocyclic compound, 3-Iodo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of specific experimental data for this exact molecule, this guide presents representative data from closely related structural analogs to provide valuable insights for researchers in the field.

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in public literature. However, by examining structurally similar compounds, we can predict and understand its characteristic spectral features. The following tables summarize representative spectroscopic data for key structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitro group and the iodine atom will significantly influence the chemical shifts of the aromatic protons.

Table 1: Representative ¹H NMR Data of Related Indazole Derivatives (400 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 5-Nitro-1H-indazole | 13.77 (s, 1H, NH), 8.84 (d, J=2.0 Hz, 1H, H-4), 8.43 (s, 1H, H-3), 8.21 (dd, J=9.2, 2.0 Hz, 1H, H-6), 7.75 (d, J=9.2 Hz, 1H, H-7)[1] |

| 1-Methyl-5-nitro-1H-indazole | 8.80 (d, J=2.1 Hz, 1H, H-4), 8.28 (s, 1H, H-3), 8.18 (dd, J=9.2, 2.1 Hz, 1H, H-6), 7.85 (d, J=9.2 Hz, 1H, H-7), 4.15 (s, 3H, N-CH₃)[2] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro group (C5) and the iodine (C3) are expected to be significantly deshielded.

Table 2: Representative ¹³C NMR Data of a Related Indazole Derivative (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) |

| 5-Iodo-3-phenyl-1H-indazole | 144.7, 140.5, 135.1, 132.7, 129.8, 129.1, 128.6, 127.8, 123.3, 112.2, 84.7[3] |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆IN₃O₂ |

| Molecular Weight | 303.06 g/mol |

| Exact Mass | 302.9505 u |

| Predicted [M+H]⁺ | 303.9578 m/z |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a methyl-indazole precursor followed by regioselective iodination. The following is a representative protocol based on established methodologies for the synthesis of similar compounds.[4]

Synthesis of 6-methyl-5-nitro-1H-indazole

-

Nitration: To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

-

Work-up: The reaction mixture is stirred at room temperature for several hours and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 6-methyl-5-nitro-1H-indazole.

Synthesis of this compound

-

Iodination: To a solution of 6-methyl-5-nitro-1H-indazole in dimethylformamide (DMF), potassium hydroxide (KOH) is added, and the mixture is stirred. A solution of iodine (I₂) in DMF is then added dropwise at room temperature.[4]

-

Quenching and Isolation: The reaction is monitored by TLC. Upon completion, the mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine.[4] The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: Synthetic route to this compound.

Proposed Mechanism of Action: Nitroreductase Activation

Many nitroaromatic compounds exert their biological effects, particularly antimicrobial and antiprotozoal activities, through enzymatic reduction of the nitro group. This process, mediated by nitroreductase enzymes, generates reactive nitrogen species that are cytotoxic.

Caption: Activation of nitro-indazoles by nitroreductase enzymes.

Generalized Signaling Pathway: Kinase Inhibition

Indazole derivatives are widely explored as kinase inhibitors in cancer drug development. They often act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell proliferation and survival.

References

1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular structure of organic compounds like this compound. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, supported by comparative data from related substituted indazoles, detailed experimental protocols, and illustrative diagrams to clarify structural relationships and experimental workflows.

Predicted ¹H and ¹³C NMR Data

The methyl group at C6 is expected to direct nitration to the C5 position during synthesis.[1] In the ¹H NMR spectrum of 5-nitro-1H-indazole derivatives, the proton at the C4 position typically appears as a doublet with a small coupling constant, while the proton at C7 also presents as a doublet.[1] The protons of the methyl group at C6 would manifest as a singlet.[1]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are expected in a solvent like DMSO-d₆ or CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.5 - 8.8 | s | - |

| H7 | ~7.8 - 8.1 | s | - |

| CH₃ (at C6) | ~2.5 - 2.7 | s | - |

| NH (at N1) | >10.0 | br s | - |

Note: Due to the substitution pattern, the typical doublet appearance for H4 and H7 might be reduced to singlets as adjacent proton coupling is absent.

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 - 100 |

| C3a | ~140 - 145 |

| C4 | ~120 - 125 |

| C5 | ~145 - 150 |

| C6 | ~130 - 135 |

| C7 | ~115 - 120 |

| C7a | ~140 - 145 |

| CH₃ | ~15 - 20 |

Comparative NMR Data of Substituted Indazoles

¹H NMR Data for Selected Indazole Derivatives

| Compound | H3 | H4 | H5 | H6 | H7 | Other Protons | Solvent |

| 1H-Indazole[2] | 8.10 (s) | 7.77 (d) | 7.18 (m) | 7.40 (m) | 7.51 (d) | - | CDCl₃ |

| 3-Phenyl-1H-indazole[3] | - | 8.05 (d) | 7.22 (t) | 7.33 (t) | 7.09 (d) | 12.53 (s, NH), 7.50-8.08 (m, Ph) | CDCl₃ |

| 5-Nitro-3-phenyl-1H-indazole[4] | - | 7.93-7.98 (m) | - | 7.29-7.32 (m) | 7.14-7.17 (m) | 11.55 (br, NH), 7.45-7.98 (m, Ph) | CDCl₃ |

| 6-Nitro-3-p-tolyl-1H-indazole[4] | - | 8.03-8.09 (m) | 8.00 (s) | - | 7.87 (d) | 12.60 (br, NH), 2.50 (s, CH₃), 7.43-7.87 (m, Tolyl) | CDCl₃ |

¹³C NMR Data for Selected Indazole Derivatives

| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |

| 1H-Indazole[2] | 134.77 | - | 120.96 | 120.86 | 126.80 | 109.71 | 140.01 | - | CDCl₃ |

| 3-tert-Butyl-1H-indazole[3] | 154.5 | 122.1 | 119.8 | 120.5 | 126.2 | 110.0 | 141.8 | 33.7, 30.0 (t-Bu) | CDCl₃ |

| 5-Chloro-3-phenyl-1H-indazole[4] | 145.36 | - | 120.35 | 127.11 | 121.80 | 111.35 | 140.04 | 127.63, 128.53, 129.07, 132.78 (Ph) | CDCl₃ |

| 6-Nitro-3-phenyl-1H-indazole[4] | 146.56 | - | 122.07 | 116.19 | 146.99 | 106.96 | 140.32 | 124.13, 127.72, 129.17, 129.27, 132.02 (Ph) | CDCl₃ |

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is outlined below. This protocol is based on standard practices in NMR spectroscopy.[2][4]

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice depends on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often used for indazole derivatives to observe the exchangeable NH proton.

-

Concentration : Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak.

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

References

Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole. It covers expected fragmentation patterns, detailed experimental protocols for common ionization techniques, and a plausible biological signaling pathway for this class of compounds.

Molecular Profile and Expected Mass Spectrometric Data

This compound is a substituted indazole with the chemical formula C₈H₆IN₃O₂.[1] Its structure comprises an indazole core with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.[1] Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying the experimental mass against the calculated exact mass, providing a high degree of confidence in its identity.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆IN₃O₂ | [1] |

| Molecular Weight | 303.06 g/mol | [1] |

| Calculated Exact Mass | 302.9505 g/mol | [1] |

| Expected [M]⁺ Peak (m/z) | 302.95 | [1] |

| Expected [M+H]⁺ Peak (m/z) | 303.95775 | [2] |

| Expected [M-H]⁻ Peak (m/z) | 301.94319 | [2] |

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing valuable structural information.[3][4] The initial step is the formation of a molecular ion ([M]⁺) by the removal of an electron.

A logical workflow for the fragmentation of the molecular ion is proposed below:

Caption: Predicted EI Fragmentation Pathway.

Key Fragmentation Steps:

-

Loss of an Iodine Radical (I•): The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical.[5][6] This would result in a fragment ion at m/z 176.04.

-

Loss of a Nitro Group (NO₂•): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group as a radical (NO₂•).[7][8] This would produce a fragment at m/z 256.95. Another common loss from nitroaromatics is the expulsion of NO, which could also occur.[7][8]

-

Loss of a Methyl Radical (CH₃•): Subsequent fragmentation could involve the loss of the methyl group from the indazole ring.

-

Ring Cleavage: More energetic collisions can lead to the cleavage of the indazole ring system.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation, with the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) being the most prominent ion.[9][10] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The fragmentation in ESI-MS/MS would likely proceed through similar pathways as EI, but from an even-electron species ([M+H]⁺).

Caption: Predicted ESI-MS/MS Fragmentation.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters may require optimization for specific systems.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for a gas chromatography-mass spectrometry (GC-MS) system.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL.

Instrumentation and Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[3]

-

Ion Source Temperature: 200-250 °C

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for a liquid chromatography-mass spectrometry (LC-MS) system.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter.

-

Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

Instrumentation and Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5-4.5 kV (positive mode), 2.5-3.5 kV (negative mode).

-

Drying Gas (Nitrogen) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

LC Column: A C18 reversed-phase column is recommended.

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

-

Gradient Elution: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Scan Range: m/z 100-800.

-

For MS/MS: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

Potential Biological Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, related nitroindazole compounds, such as 7-nitroindazole, are known inhibitors of neuronal nitric oxide synthase (nNOS).[11][12] nNOS is a key enzyme in the nitric oxide signaling pathway, which is involved in various physiological processes, including neurotransmission.[13]

The following diagram illustrates the potential mechanism of action of a nitroindazole compound as an nNOS inhibitor.

Caption: Potential Inhibition of nNOS Pathway.

This pathway illustrates that by inhibiting nNOS, this compound could potentially modulate nitric oxide production and its downstream effects, a mechanism relevant to research in neurodegenerative diseases and pain management.[11][13]

References

- 1. This compound | 1000343-55-4 | Benchchem [benchchem.com]

- 2. PubChemLite - 3-iodo-1-methyl-5-nitro-1h-indazole (C8H6IN3O2) [pubchemlite.lcsb.uni.lu]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. docbrown.info [docbrown.info]

- 6. docbrown.info [docbrown.info]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 12. biotium.com [biotium.com]

- 13. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Substituted Nitroindazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroindazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their mechanisms of action, therapeutic potential as antiparasitic, anticancer, and neuronal agents, and the experimental protocols used for their evaluation.

Mechanisms of Action

The biological effects of substituted nitroindazoles are diverse and largely dependent on the nature and position of their substituents. Two primary mechanisms of action have been extensively studied: bioreductive activation, which is crucial for their antimicrobial and antiparasitic effects, and enzyme inhibition, exemplified by their activity against nitric oxide synthase.

Bioreductive Activation

Similar to other nitroaromatic compounds, the antimicrobial and antiparasitic activity of many nitroindazoles relies on the reduction of the nitro group within the target organism.[1][2] This process is typically catalyzed by nitroreductase enzymes, which are present in anaerobic bacteria and certain protozoa.[2] The reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates that can induce cellular damage, primarily through covalent modification of DNA, leading to strand breaks and cell death.[2][3] The selectivity of these compounds stems from the fact that the requisite activating enzymes are often absent in mammalian cells.[2]

Figure 1: Reductive activation pathway of nitroindazoles.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain derivatives, most notably 7-nitroindazole (7-NI), are potent inhibitors of nitric oxide synthase (NOS), with a degree of selectivity for the neuronal isoform (nNOS or NOS-1).[4] Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in processes like neurotransmission and synaptic plasticity.[5] 7-NI acts as a competitive inhibitor, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site.[4] By blocking nNOS, 7-NI prevents the synthesis of NO from L-arginine. This inhibition of NO production has been shown to have neuroprotective and analgesic effects in various preclinical models.[4][6]

Figure 2: Mechanism of 7-Nitroindazole as an nNOS inhibitor.

Therapeutic Applications

Antiparasitic Activity

Substituted nitroindazoles have demonstrated significant efficacy against a range of protozoan parasites. Their activity is particularly notable against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8] Studies have shown that 5-nitroindazole derivatives can be more potent than the reference drug benznidazole against various forms of the parasite, including epimastigotes and intracellular amastigotes.[7] The presence of the 5-nitro group on the indazole ring appears to be essential for this trypanocidal activity.[2] Activity has also been reported against Leishmania species, Trichomonas vaginalis, and Giardia lamblia.[8][9][10]

Table 1: Antiparasitic Activity of Substituted Nitroindazoles and Related Compounds

| Compound | Target Organism | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| 5-Nitroindazole Deriv. 16 | T. cruzi epimastigotes | IC50 = 0.49 µM | [7] |

| 5-Nitroindazole Deriv. 16 | T. cruzi amastigotes | IC50 = 0.41 µM | [7] |

| 5-Nitroindazole Deriv. 24 | T. cruzi epimastigotes | IC50 = 5.75 µM | [7] |

| 5-Nitroindazole Deriv. 24 | T. cruzi amastigotes | IC50 = 1.17 µM | [7] |

| 3-alkoxy-1-alkyl-5-nitroindazole 8 | T. cruzi epimastigotes | High % Growth Inhibition at 25 µM | [8] |

| 3-alkoxy-1-alkyl-5-nitroindazole 10 | T. cruzi epimastigotes | High % Growth Inhibition at 25 µM | [8] |

| 3-alkoxy-1-alkyl-5-nitroindazole 11 | T. cruzi epimastigotes | High % Growth Inhibition at 25 µM | [8] |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis amastigotes | IC50 = 0.46 µM |[10] |

Anticancer Activity

The antiproliferative properties of substituted indazoles have been evaluated against various human cancer cell lines. Certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines.[11] For instance, compound 6o from one study exhibited an IC50 value of 5.15 µM against the K562 cell line while showing high selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[11] The proposed mechanism for some of these compounds involves the inhibition of the p53/MDM2 pathway and induction of apoptosis.[11] Other studies have identified 5-nitroindazole derivatives with moderate antineoplastic activity against colon (HT-29) and kidney (TK-10) cancer cell lines.[8]

Table 2: Anticancer Activity of Substituted Indazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1H-indazole-3-amine (6o) | K562 (Leukemia) | 5.15 µM | [11] |

| 1H-indazole-3-amine (6o) | HEK-293 (Normal) | 33.2 µM | [11] |

| 1H-indazole-3-amine (5k) | Hep-G2 (Hepatoma) | 3.32 µM | [11] |

| 1H-indazole-3-amine (5a) | A549 (Lung) | 4.66 µM | [11] |

| 5-Nitroindazole Deriv. 8 | TK-10 (Kidney) | Moderate Activity | [8] |

| 5-Nitroindazole Deriv. 10 | HT-29 (Colon) | Moderate Activity | [8] |

| 5-Nitroindazole Deriv. 11 | TK-10 (Kidney) | Moderate Activity |[8] |

Neuronal Activity and Neuroprotection

7-Nitroindazole (7-NI) is the most studied derivative in the context of neuronal activity due to its selective inhibition of nNOS.[4][6] By reducing the production of nitric oxide, which can be neurotoxic in excessive amounts, 7-NI exhibits neuroprotective effects.[4] It has been shown to protect against cocaine-induced oxidative stress in the brain by preventing the formation of peroxynitrite (ONOO⁻).[4] Furthermore, its ability to inhibit nNOS has been linked to analgesic effects in animal models of neuropathic pain.[6]

Table 3: Neuronal Activity of 7-Nitroindazole

| Compound | Target/Model | Effect | Reference |

|---|---|---|---|

| 7-Nitroindazole | nNOS Activity (in vivo) | ~40% decrease in enzyme activity | [4] |

| 7-Nitroindazole | Rat Neuropathic Pain Model | Significant increase in paw withdrawal thresholds | [6] |

| 7-Nitroindazole | Cocaine-induced Oxidative Stress | Reversal of oxidative markers (MDA, GSH) |[4] |

Experimental Protocols

Evaluating the biological activity of substituted nitroindazoles requires a series of standardized in vitro assays. Below are generalized protocols for assessing antiparasitic, anticancer, and enzyme-inhibitory activities.

Figure 3: A generalized experimental workflow.

Antiparasitic Susceptibility Assay (e.g., T. cruzi Epimastigotes)

This protocol is adapted from methodologies used to assess trypanocidal activity.[7]

-

Parasite Culture : Culture epimastigotes of T. cruzi in an appropriate medium (e.g., LIT medium) at 28°C until they reach the logarithmic growth phase.

-

Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of working concentrations. The final DMSO concentration in the assay should be below 1%, as this is typically non-toxic to the parasites.[7]

-

Assay Setup : In a 96-well microplate, seed the log-phase epimastigote cultures (e.g., 3 x 10⁶ epimastigotes/mL) in a final volume of 200 µL per well.

-

Incubation : Add the test compounds at various concentrations to the wells. Include controls for untreated parasites and a reference drug (e.g., benznidazole). Incubate the plates for 48-72 hours at 28°C.

-

Growth Determination : Quantify parasite growth. This can be done spectrofluorimetrically using a viability reagent like resazurin or by direct counting with a hemocytometer.[10]

-

Data Analysis : Plot the percentage of growth inhibition against the compound concentration. Calculate the 50% inhibitory concentration (IC50) value using a non-linear regression analysis.

Anticancer Cell Viability Assay (MTT/WST-8 Assay)

This protocol is a standard method for determining the cytotoxicity of compounds on adherent cancer cell lines.[12][13][14]

-

Cell Seeding : Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13][15]

-

Compound Treatment : Remove the medium and add fresh medium containing various concentrations of the test compound, obtained by serial dilution from a stock solution. Include vehicle-only controls.

-

Incubation : Incubate the cells with the compound for a specified period, typically 48 to 72 hours.[13][16]

-

Viability Assessment : Add a viability reagent such as MTT or WST-8 to each well and incubate for an additional 2-4 hours.[12][13] Succinate dehydrogenase in the mitochondria of living cells reduces the reagent to a colored formazan product.[12]

-

Measurement : Solubilize the formazan crystals with a solvent (e.g., DMSO).[12] Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT).[13][15]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[15]

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This colorimetric assay measures NOS activity by quantifying the NO-derived products, nitrite and nitrate.[17][18]

-

Reagent Preparation : Prepare an assay buffer, NOS substrate (L-arginine), necessary cofactors (e.g., NADPH), and a Griess reagent system.[17][18]

-

Enzyme Source : Use a purified recombinant NOS enzyme or a lysate from cells overexpressing the enzyme (e.g., nNOS).[5][17]

-

Inhibition Reaction : In a 96-well plate, add the assay buffer, the NOS enzyme, and the test inhibitor (e.g., 7-nitroindazole) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation and Incubation : Initiate the reaction by adding the substrate and cofactors. Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.

-

Nitrite/Nitrate Detection :

-

Measurement : After a short incubation period for color development, measure the absorbance at 540 nm.

-

Data Analysis : Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting inhibition versus inhibitor concentration.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

An In-depth Technical Guide on 3-Iodo-6-methyl-5-nitro-1H-indazole: A Research Chemical Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a substituted indazole that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including an iodine atom at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position, make it a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, along with detailed experimental protocols and data presentation to support further research and development.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established.

| Property | Value | Source(s) |

| CAS Number | 1000343-55-4 | [1] |

| Molecular Formula | C₈H₆IN₃O₂ | [2] |

| Molecular Weight | 303.06 g/mol | [1] |

| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [1] |

| Form | Solid | [3] |

| Predicted ¹H NMR (DMSO-d₆) | Predicted values based on analogous structures. Actual experimental values may vary. | [1] |

| Predicted ¹³C NMR (DMSO-d₆) | Predicted values based on analogous structures. Actual experimental values may vary. | [1] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a substituted toluene derivative. The general synthetic strategy relies on the nitration of a 6-methyl-1H-indazole precursor, followed by regioselective iodination at the C3 position. The methyl group at the C6 position directs the nitration to the C5 position.[1]

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Nitration of 6-methyl-1H-indazole

-

To a stirred solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 6-methyl-5-nitro-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Iodination of 6-methyl-5-nitro-1H-indazole

-

Dissolve 6-methyl-5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).[4]

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.[4]

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.[4]

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds. Derivatives of this molecule are primarily investigated for their potential as kinase inhibitors and antiparasitic agents.[1][5]

Kinase Inhibition

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7] The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The iodine atom at the C3 position is particularly useful as it allows for further chemical modifications through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1][4] These reactions enable the introduction of various substituents to optimize the binding affinity and selectivity for specific kinase targets.

Antiparasitic Activity

Nitro-substituted heterocycles, including 5-nitroindazoles, have shown promising activity against various parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.[5][8] The proposed mechanism of action involves the reduction of the nitro group by parasitic nitroreductases to generate reactive nitrogen species, which induce oxidative stress and lead to parasite death.[8] The presence of the 5-nitro group in this compound suggests its potential as a scaffold for the development of novel antiparasitic agents.

Further Reactions and Derivatization

The chemical structure of this compound offers several avenues for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

As mentioned, the iodine atom at the C3 position is a key functional group for derivatization. It can readily participate in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1]

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[4]

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Reduction of the Nitro Group

The 5-nitro group can be selectively reduced to a primary amine (5-amino-3-iodo-6-methyl-1H-indazole).[1] This amino group can then be further functionalized, for example, through acylation, sulfonylation, or diazotization followed by substitution reactions.

Experimental Protocol: Reduction of the Nitro Group (Representative)

-

Suspend this compound in a solvent mixture, such as ethanol and water.

-

Add a reducing agent, such as iron powder or tin(II) chloride, and an acid, such as ammonium chloride or hydrochloric acid.[1]

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter through celite to remove the metal salts.

-

Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 5-amino derivative.

Conclusion

This compound is a strategically important research chemical with significant potential in drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure is amenable to a wide range of chemical modifications. While specific biological data on the parent compound remains to be fully elucidated in public literature, its utility as a scaffold for the development of potent kinase inhibitors and antiparasitic agents is evident from studies on analogous compounds. This guide provides a foundational understanding for researchers to further explore the potential of this versatile molecule.

References

- 1. This compound | 1000343-55-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel indazole derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules and commercially successful drugs.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[3][4]

This guide provides a technical overview of contemporary synthesis strategies and details the discovery of novel indazole derivatives for various therapeutic targets, complete with experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and workflows.

Core Synthesis Strategies

The synthesis of the indazole ring can be approached through various methods, leading to its different tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Methodologies range from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation strategies.

A general workflow for synthesizing substituted indazoles often begins with appropriately functionalized benzene derivatives, which then undergo cyclization to form the bicyclic system.

Caption: Generalized workflow for the synthesis of the indazole core.

Common synthetic routes include:

-

Condensation and Cyclization: A scalable and environmentally friendly method involves converting o-aminobenzaldehydes or o-aminoketones into oxime intermediates, followed by cyclization. This approach tolerates a wide range of functional groups and can produce yields up to 94%.[3]

-

Metal-Catalyzed Reactions: Copper and Palladium catalysts are frequently used. For instance, a Cu-catalyzed reaction of 2-halobenzonitriles with hydrazine derivatives provides a route to 3-aminoindazoles.[5] Palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection is another effective method.[5]

-

C-H Amination: Metal-free processes, such as treating diaryl ketone hydrazones with iodine, can achieve direct aryl C-H amination to form the 1H-indazole ring.[1]

-

1,3-Dipolar Cycloaddition: Reactions between arynes and α-substituted α-diazomethylphosphonates can efficiently produce 3-substituted 1H-indazoles under mild conditions.[5]

Case Study 1: Indazole Derivatives as Anticancer Agents (TRK Inhibitors)

The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases. Gene fusions involving NTRK genes act as oncogenic drivers in a wide array of cancers. While first-generation TRK inhibitors like Larotrectinib and Entrectinib are effective, acquired resistance mutations necessitate the development of second-generation inhibitors.[6]

Discovery of Novel Second-Generation TRK Inhibitors

Researchers designed a series of novel indazole derivatives using a molecular hybridization strategy to overcome resistance mutations.[6] Compound B31 emerged as a highly potent inhibitor against wild-type and mutated TRKA.[6]

Caption: Simplified TRK signaling pathway and the action of indazole inhibitors.

Quantitative Data: Antiproliferative Activity

The antiproliferative activities of the synthesized compounds were evaluated against various cell lines.

| Compound | KM-12 (IC₅₀, nM) | Ba/F3-TRKAG595R (IC₅₀, nM) | Ba/F3-TRKAG667C (IC₅₀, nM) |

| B31 | 0.3 | 4.7 | 9.9 |

| Selitrectinib | - | - | 113.1 |

| Data sourced from European Journal of Medicinal Chemistry (2024).[6] |

Experimental Protocols

General Synthesis Procedure for TRK Inhibitor B31: A detailed synthesis would involve multiple steps. The final coupling step is generalized here based on common organic chemistry practices for amide bond formation.

-

To a solution of the indazole-amine intermediate (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add the corresponding carboxylic acid (1.1 eq).

-

Add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add a base, for example, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Antiproliferative Assay (Cell Viability):

-

Seed cancer cell lines (e.g., KM-12) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Treat the cells with serially diluted concentrations of the test compounds (e.g., B31) for 72 hours.

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Case Study 2: Indazole Derivatives as Antibacterial Agents (GyrB Inhibitors)

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery of antibacterials with novel mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target. The GyrB subunit, which has an ATPase domain, offers an opportunity to develop inhibitors that are not subject to existing resistance mechanisms against fluoroquinolones (which target the GyrA subunit).[7]

Discovery of Novel GyrB Inhibitors

Through optimization of a pyrazolopyridone hit compound, a novel class of indazole-based GyrB inhibitors was discovered. Structure-based drug design led to compounds with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Caption: Mechanism of action for Indazole-based GyrB inhibitors.

Quantitative Data: Enzymatic and Antibacterial Activity

A series of indazole analogues were synthesized and tested for their ability to inhibit S. aureus GyrB and their antibacterial activity.

| Compound | S. aureus GyrB (IC₅₀, nM) | S. aureus (ATCC 29213) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) |

| Lead Indazole 2 | < 8 | 0.25 | 0.125 |

| Optimized Analogues | < 8 | 0.125 - 0.5 | 0.06 - 0.25 |

| Data represents a summary of findings from the Journal of Medicinal Chemistry (2012).[7] |

Experimental Protocols

General Synthesis via Stille Coupling: The synthesis of the core structure involves a key Stille coupling reaction.[7]

-

Fragment 1 (Bromothiazole) Synthesis: Start from commercially available 3-bromo-6-cyanopyridine and 2-tributylstannylthiazole via a standard Stille coupling to produce a biaryl intermediate. Unmask the cyanide to a methyl ester, followed by NBS-mediated bromination to yield the bromothiazole fragment.[7]

-

Fragment 2 (Stannane) Synthesis: Protect the commercially available 7-bromoindazole with a tetrahydropyranyl (THP) group. Perform a Suzuki coupling, followed by THP deprotection, iodination, and another THP protection step. Convert the iodoindazole to the trimethylstannane to provide the second building block.[7]

-

Stille Coupling: Combine the bromothiazole fragment (1.0 eq) and the indazole-stannane fragment (1.2 eq) in a reaction vessel with a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like toluene.

-

Heat the reaction mixture at reflux (e.g., 110 °C) for several hours under an inert atmosphere (e.g., Argon).

-

After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

-

Deprotection: Remove the THP protecting group under acidic conditions (e.g., HCl in methanol) to yield the final target compound.[7]

-

Purify the final product using column chromatography or recrystallization.

Minimum Inhibitory Concentration (MIC) Assay:

-

Perform the assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many indazole series, specific substitutions dramatically influence biological activity:

-

Kinase Inhibitors: For EGFR kinase inhibitors, substitutions at the N-1 position of the indazole ring were found to have strong effects on potency.[8] For IDO1 inhibitors, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were crucial for strong activity.[8]

-

Hepcidin Inhibitors: In a series of 3,6-disubstituted indazoles, SAR studies revealed that aryl groups at the C3 and C6 positions were critical for inhibitory activity against hepcidin production.[1][9]

-

EZH1/EZH2 Inhibitors: The indazole ring was identified as the best among several heterocyclic rings tested, and various substituents at the N-1 position had a more significant impact on EZH1 potency than on EZH2 potency.[8]

Conclusion

The indazole scaffold continues to be a highly productive framework in the field of drug discovery, leading to the development of potent and selective therapeutic agents across a wide range of diseases.[1][3] Advances in synthetic chemistry have provided robust and versatile methods for creating diverse libraries of indazole derivatives, enabling extensive structure-activity relationship studies.[5] The case studies presented here on anticancer and antibacterial agents demonstrate a common workflow: identification of a lead scaffold, iterative chemical synthesis guided by structural biology and SAR, and rigorous biological evaluation. As our understanding of complex disease pathways deepens, the rational design of novel indazole derivatives will undoubtedly yield next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Kinase Inhibition: Unlocking the Therapeutic Potential of 3-Iodo-6-methyl-5-nitro-1H-indazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a key heterocyclic building block, pivotal in the synthesis of a novel class of kinase inhibitors. While the compound itself does not exhibit direct therapeutic activity, its strategic functionalization gives rise to potent derivatives with significant anti-cancer properties. This technical guide elucidates the therapeutic landscape of these derivatives, focusing on their primary molecular targets, underlying mechanisms of action, and the experimental methodologies used for their synthesis and biological evaluation. Through a comprehensive review of current literature, we present a consolidated overview of the quantitative biological data, detailed experimental protocols, and the critical signaling pathways implicated in their therapeutic effects. This document serves as a vital resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse chemical modifications, making it an ideal template for designing targeted therapeutic agents. This compound, in particular, serves as a crucial intermediate, with its iodo-substituent at the 3-position providing a reactive handle for various cross-coupling reactions, and the nitro group at the 5-position offering a site for further functionalization or reduction to an amino group, enabling the construction of more complex molecular architectures.[1][2] Derivatives of this compound have been investigated for their potential as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Synthetic Pathways to Bioactive Indazole Derivatives

The journey from the inert intermediate to a biologically active kinase inhibitor involves a series of strategic chemical transformations. The synthesis of these derivatives typically leverages the reactivity of the iodo and nitro groups on the this compound core.

General Synthetic Scheme